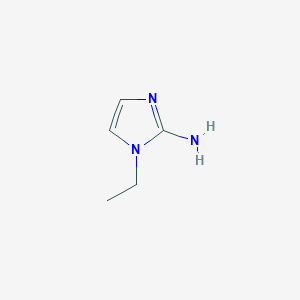

1-ethyl-1H-imidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

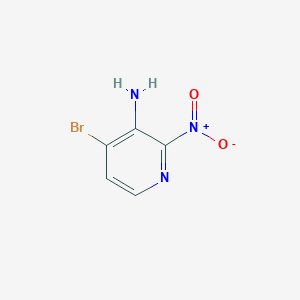

1-Ethyl-1H-imidazol-2-amine is a compound with the CAS Number: 22944-65-6 and a molecular weight of 111.15 . It is a white or colorless solid that is highly soluble in water and other polar solvents . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858, and it was obtained by the reaction of glyoxal and formaldehyde in ammonia . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

The molecular formula of 1-ethyl-1H-imidazol-2-amine is C5H9N3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

1-Ethyl-1H-imidazol-2-amine has a molecular weight of 111.15 . It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Synthesis and Transformations in Organic Chemistry :

- Jasiński, M., et al. (2008) described the synthesis of new 1H-imidazole 3-oxides with a substituted acetate group, which can be transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives or 2,3-bis(imidazolyl)propanoates, demonstrating the compound's versatility in organic synthesis (Jasiński et al., 2008).

- Rao, C., et al. (2017) reported a Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines using ethyl tertiary amines as carbon sources, indicating the role of 1-ethyl-1H-imidazol-2-amine in facilitating complex organic reactions (Rao et al., 2017).

Applications in Polymer and Material Science :

- Ranucci, E., et al. (2003) explored the kinetics of coupling reactions of 2-[(1-imidazolyl)formyloxy]ethyl methacrylate with alcohols and amines, highlighting the selectivity of 1-ethyl-1H-imidazol-2-amine in creating multifunctional monomers and polymers (Ranucci et al., 2003).

Chemical Analysis and Detection Techniques :

- You, J., et al. (2006) developed a method for the determination of amino compounds using a condensation reaction with 1-ethyl-1H-imidazol-2-amine derivatives, indicating its utility in sensitive fluorescence detection for analytical chemistry applications (You et al., 2006).

Catalysis and Reaction Enhancement :

- Helal, C. J., et al. (2002) described the synthesis of 1-alkyl-4-imidazolecarboxylates through a reaction involving ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate and primary amines, demonstrating 1-ethyl-1H-imidazol-2-amine's role in catalyzing regioselective synthesis (Helal et al., 2002).

Environmental Applications :

- Kiso, Y., et al. (1987) found that imidazole derivatives, including 1-ethyl-1H-imidazol-2-amine, enhance the catalytic activity of ruthenium carbonyl in the formation of ethylene glycol from synthesis gas, indicating its potential in environmental applications (Kiso et al., 1987).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-ethylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-8-4-3-7-5(8)6/h3-4H,2H2,1H3,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFZAPBAXWBESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-imidazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2930420.png)

![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide](/img/structure/B2930421.png)

![3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2930431.png)